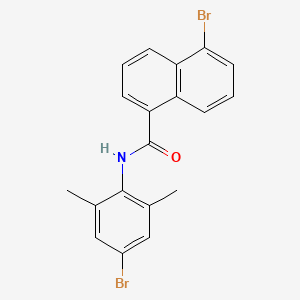
5-bromo-N-(4-bromo-2,6-dimethylphenyl)naphthalene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(4-bromo-2,6-dimethylphenyl)naphthalene-1-carboxamide is an organic compound that belongs to the class of aromatic amides. This compound is characterized by the presence of bromine atoms and a naphthalene ring, making it a significant molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-bromo-2,6-dimethylphenyl)naphthalene-1-carboxamide typically involves the following steps:
Amidation: The formation of the amide bond between the naphthalene carboxylic acid and the amine group of 4-bromo-2,6-dimethylaniline.
Industrial Production Methods
Industrial production methods for this compound often utilize catalytic processes to enhance yield and efficiency. The use of palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, is common in the large-scale synthesis of such aromatic compounds .
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-N-(4-bromo-2,6-dimethylphenyl)naphthalene-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution: Reagents like organolithium or Grignard reagents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(4-bromo-2,6-dimethylphenyl)naphthalene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(4-bromo-2,6-dimethylphenyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. The bromine atoms and the naphthalene ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-bromo-N,N-dimethylbenzamide: Another aromatic amide with similar structural features.
2-bromo-4,5-dimethylphenyl N-(4-chloro-2-methylphenyl)carbamate: A compound with comparable bromine substitution patterns.
Uniqueness
5-bromo-N-(4-bromo-2,6-dimethylphenyl)naphthalene-1-carboxamide is unique due to its specific substitution pattern and the presence of both bromine atoms and a naphthalene ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Eigenschaften
Molekularformel |
C19H15Br2NO |
|---|---|
Molekulargewicht |
433.1 g/mol |
IUPAC-Name |
5-bromo-N-(4-bromo-2,6-dimethylphenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H15Br2NO/c1-11-9-13(20)10-12(2)18(11)22-19(23)16-7-3-6-15-14(16)5-4-8-17(15)21/h3-10H,1-2H3,(H,22,23) |
InChI-Schlüssel |
WHNFEJGCIRVIBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC=CC3=C2C=CC=C3Br)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















